N~2~-(Benzenesulfonyl)-N~2~-(3,5-dichlorophenyl)-N-(2-ethylphenyl)glycinamide
Description
N~2~-(Benzenesulfonyl)-N~2~-(3,5-dichlorophenyl)-N-(2-ethylphenyl)glycinamide is a complex organic compound characterized by the presence of benzenesulfonyl, dichlorophenyl, and ethylphenyl groups attached to a glycinamide backbone
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-2-16-8-6-7-11-21(16)25-22(27)15-26(19-13-17(23)12-18(24)14-19)30(28,29)20-9-4-3-5-10-20/h3-14H,2,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKQDNVAXITBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362048 | |
| Record name | N~2~-(Benzenesulfonyl)-N~2~-(3,5-dichlorophenyl)-N-(2-ethylphenyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-57-4 | |
| Record name | N~2~-(Benzenesulfonyl)-N~2~-(3,5-dichlorophenyl)-N-(2-ethylphenyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Benzenesulfonyl)-N~2~-(3,5-dichlorophenyl)-N-(2-ethylphenyl)glycinamide typically involves multi-step organic reactions. One common approach is the reaction of benzenesulfonyl chloride with 3,5-dichloroaniline to form N-(3,5-dichlorophenyl)benzenesulfonamide. This intermediate is then reacted with 2-ethylphenylglycine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Benzenesulfonyl)-N~2~-(3,5-dichlorophenyl)-N-(2-ethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(Benzenesulfonyl)-N~2~-(3,5-dichlorophenyl)-N-(2-ethylphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(Benzenesulfonyl)-N~2~-(3,5-dichlorophenyl)-N-(2-ethylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(Benzenesulfonyl)-N~2~-(4-chlorophenyl)-N-(2-ethylphenyl)glycinamide
- N~2~-(Benzenesulfonyl)-N~2~-(3,5-dichlorophenyl)-N-(4-methylphenyl)glycinamide
Uniqueness
N~2~-(Benzenesulfonyl)-N~2~-(3,5-dichlorophenyl)-N-(2-ethylphenyl)glycinamide is unique due to the specific combination of benzenesulfonyl, dichlorophenyl, and ethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
